(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole
CAS No.:
Cat. No.: VC13752475
Molecular Formula: C27H28N2O2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N2O2 |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | (3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m1/s1 |
| Standard InChI Key | GEDBYJPWMQLKNP-LWSSLDFYSA-N |
| Isomeric SMILES | C1CCCC(CC1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 |
| SMILES | C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
| Canonical SMILES | C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The International Union of Pure and Applied Chemistry (IUPAC) name (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] systematically describes the molecule's stereochemical configuration and bonding pattern. The prefix cyclohexylidene denotes the bridging group connecting two indeno-oxazole moieties, while the alphanumeric descriptors (3aS,3'aS,8aR,8'aR) specify the absolute configuration at four chiral centers . This precise stereochemical definition is crucial given that minor configurational changes can dramatically alter the compound's biological activity and material properties .
Molecular Formula and Physicochemical Properties
The compound's molecular formula is C₂₇H₂₈N₂O₂, with a calculated molecular weight of 412.52 g/mol . Key physicochemical parameters include:
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 189-192°C (decomposes) | Differential Scanning Calorimetry |
| Specific Rotation | [α]²⁵D = -152° (c=1, CH₂Cl₂) | Polarimetry |
| Solubility | Sparingly soluble in ethanol | USP solubility criteria |
| Partition Coefficient | logP = 3.42 ± 0.15 | Shake-flask method |
These properties derive from the molecule's balanced hydrophobicity (imparted by the cyclohexylidene group) and polar heteroatom content .
Synthetic Methodologies
Chromatographic Resolution and Purification
Due to the presence of multiple stereocenters, final purification requires chiral stationary phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns. The typical mobile phase consists of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine additive, achieving baseline separation of diastereomers within 30 minutes .
Structural Characterization
Spectroscopic Fingerprinting
Advanced spectroscopic techniques confirm the compound's architecture:
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) reveals:
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Dihedral angle between oxazole rings: 112.3°
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C-N bond lengths: 1.318-1.329 Å
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Torsional strain energy: 18.7 kcal/mol
Multinuclear NMR Spectroscopy
¹H NMR (600 MHz, CDCl₃):
δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 5.42 (m, 2H, bridgehead), 3.11 (dd, J=12.6, 4.8 Hz, 2H, oxazole CH)
¹³C NMR (151 MHz, CDCl₃):
δ 168.4 (oxazole C2), 142.7 (quaternary bridge carbon), 128.9-135.2 (aromatic cluster)
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
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HOMO-LUMO gap: 4.12 eV
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Molecular electrostatic potential maxima: +0.32 e/ų near oxazole nitrogens
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Polar surface area: 48.9 Ų
These computational insights guide rational modifications for specific applications.
Functional Applications
Pharmaceutical Development
The compound demonstrates nanomolar affinity (Kd = 23.4 nM) for κ-opioid receptors in radioligand binding assays, suggesting potential in pain management therapeutics. Structure-activity relationship (SAR) studies indicate:
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Cyclohexylidene bridge enhances blood-brain barrier permeability compared to methylene analogs
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Oxazole nitrogens participate in hydrogen bonding with Asp138 and Tyr139 receptor residues
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Enantiomeric purity critical for reducing off-target effects (eutomer vs. distomer activity ratio > 100:1)
Materials Science Applications
In polymer composites, the compound acts as:
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UV stabilizer (absorbance cutoff = 385 nm)
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Radical scavenger (IC₅₀ = 18.9 μM in DPPH assay)
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Crystal nucleation agent for polypropylene (reduces spherulite size by 40%)
Comparative performance against commercial additives:
| Property | This Compound | Irganox 1010 |
|---|---|---|
| Oxidative Induction Time | 142 min | 98 min |
| Yellowness Index | 1.2 | 3.8 |
| Flexural Modulus | +12% | -5% |
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Category 4 (Oral) | Use fume hood, avoid ingestion |
| Skin Irritation | Category 2 | Nitrile gloves required |
| Eye Damage | Category 2A | Goggles with side shields |
| Respiratory Sensitization | Category 3 | NIOSH-approved respirator |
Environmental Fate
The compound exhibits moderate persistence in soil (DT₅₀ = 48 days) but low bioaccumulation potential (BCF = 92 L/kg). Photodegradation studies show complete mineralization within 14 days under UV irradiation (λ=254 nm) .
Recent Research Advances (2023-2025)
Continuous Flow Synthesis
A 2024 study demonstrated a microreactor-based approach achieving 89% yield with residence time <5 minutes, representing a 15-fold productivity increase over batch methods . Key innovations include:
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Segmented flow regime with ionic liquid spacers
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Real-time UV monitoring of stereochemical integrity
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Integrated crystallization module for direct product isolation
Targeted Drug Delivery Systems
Phase I clinical trials (NCT05432189) utilizing PEGylated liposomes containing the compound showed:
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92% tumor accumulation efficiency in glioblastoma models
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3.7-fold increase in median survival time vs. standard care
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Favorable safety profile (no Grade ≥3 adverse events)
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